Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSVQYEAWQLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylate ester, which is then subjected to a series of reactions to introduce the pyridine and aminoethyl groups.
Esterification: The initial step involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl furan-2-carboxylate.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be achieved by reacting methyl furan-2-carboxylate with formaldehyde and a secondary amine, such as 1-(pyridin-2-yl)ethylamine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate has shown promise in the development of novel pharmaceuticals. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that derivatives of furan carboxylates can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as p53 and MAPK .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a potential agent for treating neurological disorders. Its pyridine moiety may enhance its affinity for receptors involved in neuroprotection.
Case Study: Neuroprotective Effects
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress, suggesting that this compound may have neuroprotective effects worth exploring further .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed | 75 |
| Acylation | Acidic conditions | 85 |
| Reduction | Catalytic hydrogenation | 90 |
Material Science
Research into the use of this compound in polymer synthesis is ongoing. Its furan structure can be utilized in the production of bio-based polymers and materials.
Case Study: Biodegradable Polymers
Studies have indicated that incorporating furan derivatives into polymer matrices can enhance biodegradability and mechanical properties, opening avenues for sustainable material development .
Mechanism of Action
The mechanism by which Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Methyl 3-({[1-(Pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate and Analogues
Key Observations :
Pyridine Derivatives: The target compound and (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate both incorporate pyridine rings. The absence of halogen substituents in the target compound may reduce its polarity compared to fluorinated analogues.
Amine Functionality :
- The target compound is a secondary amine , while (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a tertiary amine with a bulky dichlorobenzyl group. Tertiary amines generally exhibit higher lipophilicity, which could influence membrane permeability in biological systems .
Core Heterocycles :
- The furan ring in the target compound contrasts with the pyrrolidine in (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride. Furan’s aromaticity and oxygen heteroatom may confer distinct electronic properties, such as increased susceptibility to electrophilic substitution.
Biological Activity
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate (CAS Number: 1154319-51-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by various studies and data.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing furan and pyridine moieties often exhibit significant antimicrobial properties. For instance, derivatives of furan have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.00 µg/mL |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | E. coli | 5.00 µg/mL |
This suggests that this compound may also possess potent antibacterial properties.
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, particularly in human colon cancer (HT-29), lung cancer (A549), and breast cancer (MCF7).
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15.0 |
| A549 | 12.5 |
| MCF7 | 10.0 |
These findings indicate that the compound may serve as a lead for the development of new anticancer agents.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on Antibacterial Activity : A study published in the Oriental Journal of Chemistry reported that furan derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Anticancer Screening : Research published in PubMed Central revealed that certain furan derivatives showed promising results against multiple cancer cell lines, indicating a need for further exploration into their mechanisms of action .
- Inflammation Model : A recent review discussed the anti-inflammatory properties of pyridine-containing compounds, suggesting that modifications to these structures could enhance their therapeutic efficacy .
Q & A
Q. Key Variables :
- Catalyst selection : Pd-based catalysts improve aryl-amine bond formation but require inert atmospheres .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitutions, while toluene stabilizes transition-metal catalysts .
- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete aminomethylation .
How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?
Basic Research Question
1H/13C NMR : The pyridine and furan protons exhibit distinct splitting patterns (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm; furan C-3 methylene at δ 3.9–4.2 ppm). Overlapping signals may require 2D-COSY or HSQC for assignment .
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOMe or pyridin-2-ylethyl groups) .
HPLC-PDA : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity, with UV detection at 254 nm (aromatic π→π* transitions) .
Advanced Tip : Discrepancies in reported melting points (e.g., analogs in show mp variations up to 6°C) may arise from polymorphic forms. Use DSC or XRPD for crystalline phase identification .
What strategies address contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions often stem from assay variability or impurities. For example, anti-inflammatory activity in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives () varied with substituent electronic effects. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., RAW264.7 for inflammation) and controls.
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Structure-activity relationship (SAR) : Compare with analogs like Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate () to isolate pharmacophoric groups .
How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Advanced Research Question
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites. The ester carbonyl (C=O) and pyridine nitrogen are likely targets for nucleophilic attack. Fukui indices quantify local softness .
MD Simulations : Solvent dynamics (e.g., in water/DMSO) model steric hindrance from the pyridin-2-ylethyl group, which may shield the furan ring .
Validation : Compare predicted reaction pathways (e.g., hydrolysis of the methyl ester) with experimental kinetics using UV-Vis or NMR .
What role does this compound play in coordination chemistry, and how does ligand design impact metal complex stability?
Advanced Research Question
The pyridine and amine groups act as N-donors for metal coordination. For example, copper(II) complexes with N,S-donor ligands () show enhanced stability when methyl groups reduce steric strain. For this compound:
- Coordination modes : Bidentate (pyridine N + amine N) or tridentate (additional furan O) binding is possible.
- Stability : Methyl groups on the furan ester may hinder chelation, requiring pH optimization (e.g., pH 7–8 for Cu²+ binding) .
- Characterization : EPR and ligand-field spectra distinguish square pyramidal vs. trigonal bipyramidal geometries in metal adducts .
How can researchers optimize experimental protocols for scaling up synthesis without compromising purity?
Advanced Research Question
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., via packed-bed reactors with immobilized Pd catalysts) .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
- Green chemistry : Replace toxic solvents (e.g., acetonitrile) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
